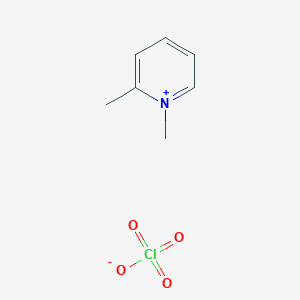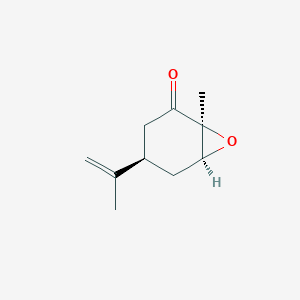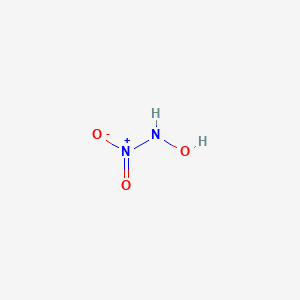
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the potential to act as an adsorbent for pollutants. However, further research is needed to fully understand the effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide on various biological systems.
実験室実験の利点と制限
One advantage of using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, including the development of novel anticancer agents based on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, the synthesis of novel materials using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide as a building block, and the development of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide-based adsorbents for the removal of pollutants from water. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide.
合成法
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl isocyanate in the presence of a base such as triethylamine. Both methods result in the formation of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential adsorbent for the removal of pollutants from water.
特性
分子式 |
C13H13ClN2O2S |
|---|---|
分子量 |
296.77 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-10-3-6-12(7-4-10)19(17,18)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChIキー |
ILCCLCAKGUTEND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
溶解性 |
8.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)











